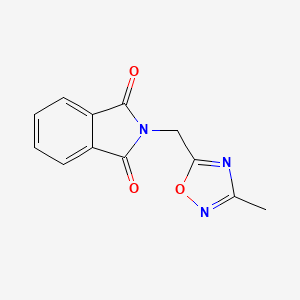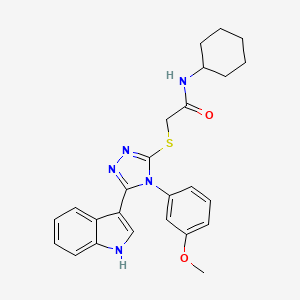
2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives, closely related to the compound , often involves condensation reactions. For example, the synthesis of N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides, compounds with structural similarities, is achieved through the condensation of a tricyclic compound with chloro N-phenylacetamides, indicating the complexity and precision required in synthesizing such molecules (Shruthi et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds like our subject is often elucidated using various spectroscopic methods, including IR, 1H NMR, and LC-MS. These techniques provide detailed information about the molecular geometry, vibrational frequencies, and chemical shifts, which are crucial for understanding the compound's structure and reactivity (Orek et al., 2012).
Chemical Reactions and Properties
The chemical properties of such compounds, including their reactivity and interaction with other molecules, can be inferred from their structure. For instance, the presence of a triazole ring suggests potential for various chemical reactions, such as nucleophilic substitutions or interactions with biological targets, contributing to their biological activity (Turan-Zitouni et al., 2005).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, can significantly influence a compound's application and effectiveness. Techniques like X-ray crystallography provide insights into the compound's solid-state structure, enhancing our understanding of its physical characteristics (Wang et al., 2014).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity with various reagents, are pivotal for the compound's applications. Detailed chemical analysis helps in predicting the behavior of these compounds under different chemical conditions, which is crucial for their practical application in various fields (Labanauskas et al., 2004).
Applications De Recherche Scientifique
Chemical Synthesis and Properties
Synthesis and Characterization of Triazole Derivatives Another research entailed the synthesis of 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide derivatives and their characterization using various spectroscopic methods. The study provided detailed insights into the structural attributes of these compounds, contributing to the understanding of their chemical properties (Wurfer & Badea, 2021).
Cancer Research
1,2,4-Triazole-3-thiol Derivatives in Cancer Research Research on 1,2,4-triazol-3-ylthioacetohydrazide derivatives demonstrated their potential in cancer treatment. The compounds were synthesized and tested for their cytotoxicity against various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. The study identified several compounds with significant anti-cancer properties, indicating their potential as therapeutic agents (Šermukšnytė et al., 2022).
Anti-inflammatory Activity
Anti-inflammatory Activity of Triazole Derivatives Triazole derivatives were synthesized and tested for their anti-inflammatory activities. The study provided insights into the potential therapeutic applications of these compounds in treating inflammation-related conditions (Labanauskas et al., 2004).
Propriétés
IUPAC Name |
N-cyclohexyl-2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2S/c1-32-19-11-7-10-18(14-19)30-24(21-15-26-22-13-6-5-12-20(21)22)28-29-25(30)33-16-23(31)27-17-8-3-2-4-9-17/h5-7,10-15,17,26H,2-4,8-9,16H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVNFPHLMPYOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NC3CCCCC3)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


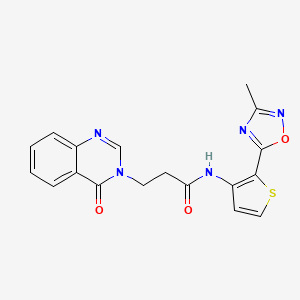

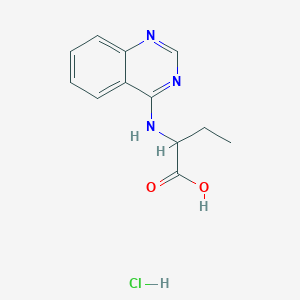
![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2481488.png)
![4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2481489.png)
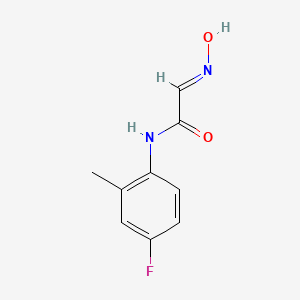
![6-[(2-Chlorobenzyl)oxy]-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481494.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]propanehydrazide](/img/structure/B2481495.png)
![1-[4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2481496.png)

